2'-Ethoxyphthalanilic acid
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Overview
Description
2’-Ethoxyphthalanilic acid is an organic compound with the molecular formula C16H15NO4. It is a derivative of phthalanilic acid, characterized by the presence of an ethoxy group attached to the phthalic anhydride structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Ethoxyphthalanilic acid typically involves the reaction of phthalic anhydride with 2-ethoxyaniline. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of 2’-Ethoxyphthalanilic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 2’-Ethoxyphthalanilic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
2’-Ethoxyphthalanilic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2’-Ethoxyphthalanilic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4’-Ethoxyphthalanilic acid: Similar in structure but with the ethoxy group attached at a different position.
2’-Methoxyphthalanilic acid: Contains a methoxy group instead of an ethoxy group.
4’-Methoxyphthalanilic acid: Similar to 2’-Methoxyphthalanilic acid but with the methoxy group at a different position
Uniqueness: 2’-Ethoxyphthalanilic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ethoxy group position influences its reactivity and interaction with other molecules, making it valuable for specific applications .
Properties
CAS No. |
19368-00-4 |
---|---|
Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
2-[(2-ethoxyphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C16H15NO4/c1-2-21-14-10-6-5-9-13(14)17-15(18)11-7-3-4-8-12(11)16(19)20/h3-10H,2H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
NZHPZHJWPGUWFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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